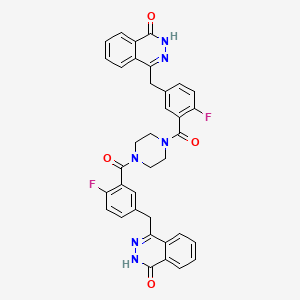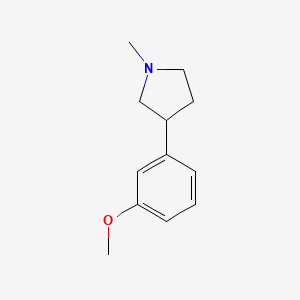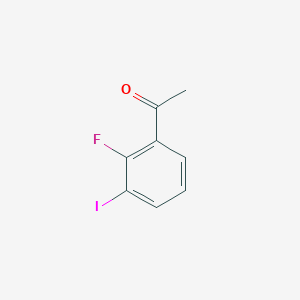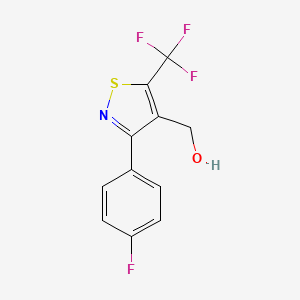
(3-(4-Fluorophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(4-Fluorophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol is a synthetic organic compound that belongs to the class of isothiazoles. Isothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a fluorophenyl group and a trifluoromethyl group, which can impart unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Fluorophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol typically involves the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing precursors.
Introduction of the Fluorophenyl Group: This step may involve electrophilic aromatic substitution reactions where a fluorophenyl group is introduced to the isothiazole ring.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Methanol Addition: The final step involves the addition of a methanol group to the isothiazole ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
(3-(4-Fluorophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-(4-Fluorophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with fluorophenyl and trifluoromethyl groups often exhibit interesting pharmacological properties.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The presence of fluorine atoms can enhance the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of (3-(4-Fluorophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl and trifluoromethyl groups can influence the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
(3-(4-Fluorophenyl)isothiazol-4-YL)methanol: Lacks the trifluoromethyl group.
(5-(Trifluoromethyl)isothiazol-4-YL)methanol: Lacks the fluorophenyl group.
(3-(4-Chlorophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol: Contains a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of both the fluorophenyl and trifluoromethyl groups in (3-(4-Fluorophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol makes it unique. These groups can enhance the compound’s chemical stability, lipophilicity, and potential biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C11H7F4NOS |
|---|---|
Peso molecular |
277.24 g/mol |
Nombre IUPAC |
[3-(4-fluorophenyl)-5-(trifluoromethyl)-1,2-thiazol-4-yl]methanol |
InChI |
InChI=1S/C11H7F4NOS/c12-7-3-1-6(2-4-7)9-8(5-17)10(18-16-9)11(13,14)15/h1-4,17H,5H2 |
Clave InChI |
OLDQAEXVPCLVMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NSC(=C2CO)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-1-[(3R)-3-[[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]-4-hydroxy-2-methylbutan-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15235224.png)
![(1R,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL](/img/structure/B15235231.png)



![tert-butyl N-[(1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl]carbamate](/img/structure/B15235263.png)
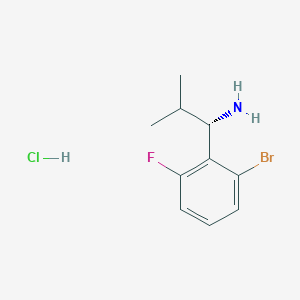
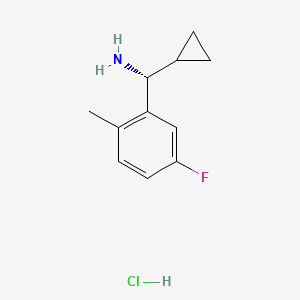

![1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B15235284.png)
